2-(Methylsulfanyl)cyclopentan-1-one
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Overview
Description
2-(Methylsulfanyl)cyclopentan-1-one is an organic compound with the molecular formula C6H10OS It is a cyclopentanone derivative where a methylsulfanyl group is attached to the second carbon of the cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)cyclopentan-1-one can be achieved through several methods. One common approach involves the reaction of cyclopentanone with methylthiol in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanones depending on the nucleophile used.
Scientific Research Applications
2-(Methylsulfanyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and the nature of the reactants. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylsulfanyl)cyclopentan-1-one
- 2-(Methylsulfanyl)cyclopentan-1-amine
- 2-(Methylsulfanyl)cyclopentan-1-ol
Uniqueness
2-(Methylsulfanyl)cyclopentan-1-one is unique due to the specific positioning of the methylsulfanyl group on the cyclopentanone ring, which imparts distinct chemical properties and reactivity compared to its isomers and analogs.
Properties
CAS No. |
52190-34-8 |
---|---|
Molecular Formula |
C6H10OS |
Molecular Weight |
130.21 g/mol |
IUPAC Name |
2-methylsulfanylcyclopentan-1-one |
InChI |
InChI=1S/C6H10OS/c1-8-6-4-2-3-5(6)7/h6H,2-4H2,1H3 |
InChI Key |
XDBLPTBEGIYJEJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1CCCC1=O |
Origin of Product |
United States |
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